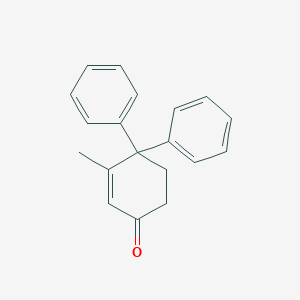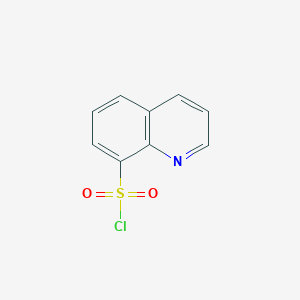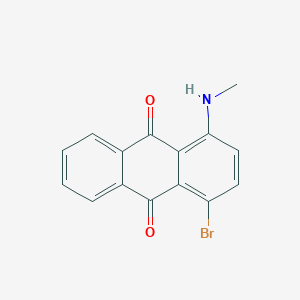
9,10-Anthracenedione, 1-bromo-4-(methylamino)-
Übersicht
Beschreibung
The compound "9,10-Anthracenedione, 1-bromo-4-(methylamino)-" is a derivative of anthracenedione, which is a class of compounds known for their diverse biological activities and applications in organic synthesis. The papers provided discuss various synthetic approaches and derivatives of anthracenedione, which are relevant to understanding the broader context of the compound .
Synthesis Analysis
The synthesis of anthracenedione derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the first paper describes a five-step synthesis of 9,10-dimethoxy-2-methyl-1,4-anthraquinone, starting from p-benzoquinone and featuring a Kochi–Anderson radical methylation as a key step . Similarly, the second paper outlines the synthesis of a homolog of an antidepressant compound, which involves a Diels-Alder cycloaddition, followed by ring expansion and deoxygenation . These methods highlight the intricate synthetic routes that can be employed to obtain specific anthracenedione derivatives.
Molecular Structure Analysis
The molecular structure of anthracenedione derivatives is characterized by the anthracene core, which can be modified with various functional groups. The third paper discusses the synthesis of a compound with a 9,10-propanoanthracene bridge, which is a structural modification of the anthracene core . The fourth paper mentions a one-pot synthesis of a benzenoanthracene derivative and the regioselective bromination of such compounds . These structural modifications can significantly alter the physical, chemical, and biological properties of the molecules.
Chemical Reactions Analysis
Anthracenedione derivatives can undergo a variety of chemical reactions. The fourth paper describes unusual reactivities with amines, where different products were obtained depending on the type of amine used, which is attributed to differences in basicity and steric effects . This indicates that anthracenedione derivatives can be versatile intermediates in organic synthesis, capable of engaging in reactions that yield a diverse array of products.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "9,10-Anthracenedione, 1-bromo-4-(methylamino)-", they do provide insights into the properties of related compounds. For example, the reactivity with amines suggests that the bromo and amino substituents on the anthracenedione core can influence the compound's reactivity . Additionally, the structural modifications mentioned in the papers can affect the molecule's stability, solubility, and overall reactivity, which are important considerations in the development of pharmaceuticals and materials.
Wissenschaftliche Forschungsanwendungen
-
Chemical Analysis
-
Cancer Research
- Application : 9,10-Anthracenedione, 1,4-diamino-2-bromo- is used in lab experiments to induce apoptosis in cancer cells.
- Method : The compound is introduced to cancer cells in a controlled lab environment.
- Results : The compound has shown potential in inducing apoptosis in cancer cells, making it a useful tool for studying the mechanism of apoptosis and developing new cancer therapies.
-
Material Science
- Application : Anthracene derivatives are used in the development of organic materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymeric materials .
- Method : The extended aromatic and conjugated π-system of anthracene derivatives give them interesting photochemical and photophysical properties .
- Results : OLEDs fabricated with 9,10-diphenylanthracene derivatives are blue light emitters .
-
Photoinitiator Systems
- Application : 1-Amino-4-hydroxy-, 1,4-diamino- and 1,5-diamino-9,10-anthracenediones have been successfully used in multicolor photoinitiator systems .
- Method : These compounds are used as photoinitiators of polymerization of epoxy monomers and divinyl ether under the influence of LEDs .
- Results : These compounds exhibited the properties of cationic photoinitiators .
-
Dye Manufacturing
- Application : Amino- and diamino-substituted 9,10-anthracenediones are one of the main classes among 9,10-anthracenedione derivatives. Primarily, they are the key structures for obtaining various dyes .
- Method : The compound’s molecular weight and structure are analyzed using mass spectrometry .
- Results : The molecular weight of the compound is found to be 316.149 .
-
Pharmacological Studies
- Application : In addition to the traditional use of these compounds’ coloring properties, they gradually became objects for several studies in their pharmacological studies .
- Method : The discovery of antitumor properties for several diamino-9,10-anthracenediones and introducing the drug Mitoxantrone into medical practice was the impetus .
- Results : Various amino- and aminohydroxyanthracenediones are also used as analytical reagents for photometric determination of different ions of metals, color reactions, metal indicators in complexometric titration .
-
Antimicrobial Activity
- Application : Aminoanthracenediones have been studied for their potential as new biologically active compounds with antibacterial and antifungal activity .
- Method : These compounds are tested against various bacterial and fungal strains in a controlled lab environment .
- Results : Some aminoanthracenediones have shown promising results in inhibiting the growth of these microorganisms .
-
Antioxidant Activity
- Application : Aminoanthracenediones are also being studied for their antioxidant activity .
- Method : The antioxidant activity of these compounds is typically assessed using assays that measure their ability to neutralize free radicals .
- Results : Some aminoanthracenediones have demonstrated significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
-
Antiviral Activity
-
Immunostimulating Activity
- Application : Aminoanthracenediones are being studied for their immunostimulating activity .
- Method : The immunostimulating activity of these compounds is typically assessed using assays that measure their ability to stimulate immune cells .
- Results : Some aminoanthracenediones have demonstrated significant immunostimulating activity, suggesting potential applications in boosting immune response .
-
Antiprotozoal Activity
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRUQZTMZETSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059590 | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
CAS RN |
128-93-8 | |
| Record name | 1-Bromo-4-(methylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(methylamino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 128-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-4-(methylamino)anthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



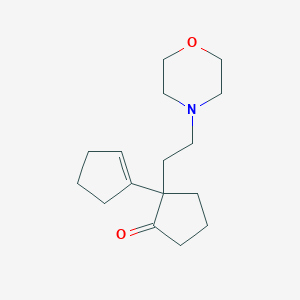
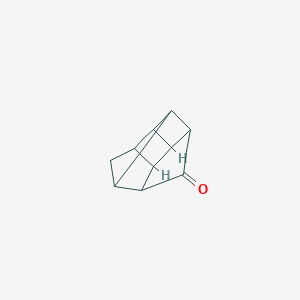
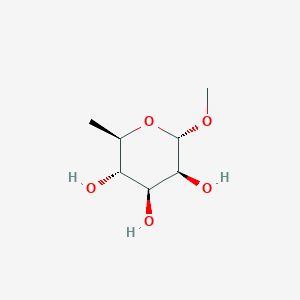
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)
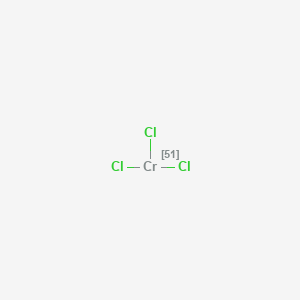

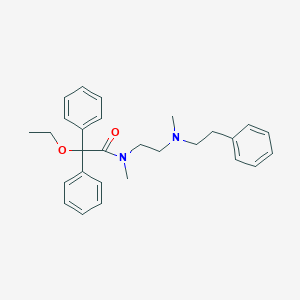
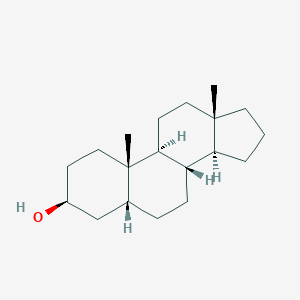
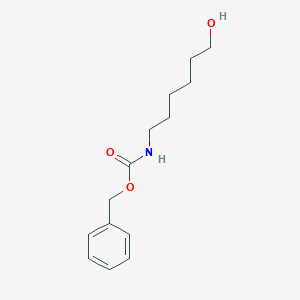
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
